molecular formula C22H29N5O2 B2781111 Cyclopentyl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 923222-23-5

Cyclopentyl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2781111
CAS RN: 923222-23-5
M. Wt: 395.507
InChI Key: DAVYYYGWHZJLJO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyrimidine ring, a piperazine ring, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives are often synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the piperazine ring could undergo reactions with acids or bases, and the pyrimidine ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyphenyl and piperazine groups could impact its solubility in different solvents .

properties

IUPAC Name

cyclopentyl-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-15-20(24-18-7-9-19(29-2)10-8-18)25-22(23-16)27-13-11-26(12-14-27)21(28)17-5-3-4-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVYYYGWHZJLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCC3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-(4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone

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